LogP Advantage Over NH Analog for Membrane Permeability
N-Ethylation of the morpholine ring raises the computed LogP from 0.69 (NH analog, CAS 1367699-23-7) to 1.42 (target compound), a net increase of +0.73 log units . This shift moves the compound from a borderline-low lipophilicity regime into the optimal range (LogP 1–3) for passive membrane permeability while remaining well below the LogP 5 upper limit associated with poor solubility and rapid metabolic clearance.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.42 |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine (NH analog, CAS 1367699-23-7): LogP = 0.69 |
| Quantified Difference | ΔLogP = +0.73 (2.06-fold increase in predicted partition coefficient) |
| Conditions | Predicted LogP values sourced from LeYan vendor computational chemistry datasheets |
Why This Matters
A LogP increase of 0.73 units corresponds to a predicted ~5-fold increase in membrane partition coefficient, directly impacting cell-based assay exposure and potentially reducing the concentration required to achieve intracellular target engagement.
